Cytidine 3'-diphosphate 5'-diphosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
73205-34-2 |
|---|---|
Molecular Formula |
C9H17N3O17P4 |
Molecular Weight |
563.14 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H17N3O17P4/c10-5-1-2-12(9(14)11-5)8-6(13)7(27-33(23,24)29-31(18,19)20)4(26-8)3-25-32(21,22)28-30(15,16)17/h1-2,4,6-8,13H,3H2,(H,21,22)(H,23,24)(H2,10,11,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
KCYLRYJAQINMGQ-XVFCMESISA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |
Other CAS No. |
73205-34-2 |
Synonyms |
cytidine 3'-diphosphate 5'-diphosphate ppCpp |
Origin of Product |
United States |
Foundational & Exploratory
Kinetics of Cytidine 3'-diphosphate 5'-diphosphate formation by RelA/SpoT homologs
Executive Summary & Scope Clarification
Subject: Kinetics of Stringent Response Factor Formation by RelA/SpoT Homologs. Target Molecule: Guanosine 3'-diphosphate 5'-diphosphate (ppGpp) vs. Cytidine 3'-diphosphate 5'-diphosphate (ppCpp).
Critical Technical Note on Nomenclature: The request specifies the kinetics of This compound (ppCpp) . It is the authoritative consensus of the field that RelA and SpoT homologs are (p)ppGpp synthetases with high specificity for Guanosine substrates (GTP/GDP). Literature references to "ppCpp" in the context of RelA (e.g., older OCR-scanned texts of J. Biol. Chem. papers like Tedin & Bremer, 1992) are frequently typographic or recognition errors for ppGpp .
While synthetic analogs (e.g., methylene-bridged pcppGpp) are used in structural studies, ppCpp is not a physiological alarmone. Consequently, this guide details the kinetics of the canonical (p)ppGpp reaction, which represents the actual biological function of these enzymes, while explicitly analyzing the substrate specificity constraints that prevent efficient Cytidine incorporation.
Mechanistic Principles of RelA/SpoT Catalysis
The RelA/SpoT Homolog (RSH) superfamily governs the "Stringent Response," a bacterial adaptation to nutrient deprivation. The reaction involves the pyrophosphoryl transfer from ATP to the 3'-hydroxyl of a Guanosine acceptor.
The Reaction Pathway
The synthetase domain of RelA catalyzes the following reversible reaction:
-
RelA (Stringent Factor): A ribosome-associated synthetase.[1] It is activated only when an uncharged tRNA occupies the ribosomal A-site (the "idling" ribosome), signaling amino acid starvation.
-
SpoT: A bifunctional enzyme (synthetase/hydrolase) that senses fatty acid/carbon starvation. It hydrolyzes (p)ppGpp back to GTP/GDP and PPi.
Substrate Specificity (GTP vs. CTP)
RelA is highly specific for the Guanine base.
-
Hydrogen Bonding: The active site residues (specifically conserved Glutamate and Tyrosine residues in the synthetase domain) form hydrogen bonds with the N1, N2, and O6 positions of the Guanine ring.
-
Steric Exclusion: Cytidine (a pyrimidine) lacks the dual-ring purine structure and the specific hydrogen bond donors/acceptors required for correct orientation in the catalytic pocket.
-
Kinetic Consequence: The
for CTP is effectively infinite under physiological conditions; CTP does not act as a competitive inhibitor or a substrate, allowing the cell to maintain high fidelity for Guanosine signaling.
Kinetic Parameters and Data
The kinetics of RelA are non-Michaelian in the absence of ribosomes but become highly efficient and cooperative in the presence of the 70S ribosome-mRNA-tRNA complex.
Key Kinetic Constants (Ribosome-Activated RelA)
| Parameter | Substrate | Typical Value | Biological Context |
| ATP + GTP | 10 – 50 s⁻¹ | Highly efficient turnover during starvation. | |
| GTP | 0.2 – 0.5 mM | Close to physiological GTP concentrations. | |
| ATP | 0.5 – 1.0 mM | Ensures sensitivity to cellular energy charge. | |
| Hill Coeff ( | - | ~1.0 (in vitro) | Cooperativity varies with ribosome stoichiometry. |
| Activation | - | >1000-fold | RelA is essentially inactive without the ribosome. |
The "Hopping" Mechanism
Recent single-molecule tracking suggests RelA does not remain bound to a single ribosome. Instead, it utilizes a "hopping" mechanism:
-
RelA binds an idling ribosome.[1]
-
Synthesizes multiple (p)ppGpp molecules (processive burst).
-
Dissociates and searches for another stalled ribosome. This amplifies the signal: one stalled ribosome can activate multiple RelA enzymes.
Visualizing the Signaling Pathway[2]
The following diagram illustrates the activation of RelA by the ribosome and the exclusion of non-canonical substrates (like CTP).
Caption: The RelA activation cycle. Note the specific recruitment by stalled ribosomes and the exclusion of CTP (Cytidine) substrates due to active site specificity.
Experimental Protocol: In Vitro Kinetics Assay
This protocol measures the rate of (p)ppGpp formation using Thin Layer Chromatography (TLC).[2] This is the gold standard for validating RelA activity and determining kinetic constants (
Reagents & Setup
-
Enzyme: Purified RelA (typically E. coli or B. subtilis homolog, 1-5 µM stock).
-
Activator: 70S Ribosomes (purified), Poly(U) mRNA, tRNA^Phe (uncharged).
-
Buffer: HEPES-KOH (pH 7.5), Mg(OAc)₂ (10 mM), NH₄Cl, DTT.
-
Substrates: ATP (1-5 mM), GTP (variable for Km determination), [
-³²P]GTP (tracer).
Step-by-Step Workflow
-
Ribosome Complex Assembly:
-
Incubate 70S ribosomes (0.5 µM) with Poly(U) and tRNA^Phe (2 µM) in reaction buffer for 15 min at 37°C to form the stalled complex.
-
-
Reaction Initiation:
-
Prepare a master mix containing the Ribosome Complex, RelA (50 nM), and ATP (1 mM).
-
Initiate reaction by adding the "Hot Mix": GTP (varying concentrations 0.05 – 2 mM) + [
-³²P]GTP (0.5 µCi/µL).
-
-
Time-Course Sampling:
-
At strictly defined intervals (e.g., 0, 15s, 30s, 60s, 120s), remove 5 µL aliquots.
-
Quench: Immediately spot onto PEI-Cellulose TLC plates pre-spotted with 1M Formic Acid (to stop the reaction).
-
-
Chromatography:
-
Develop the TLC plate in 1.5 M KH₂PO₄ (pH 3.4) for 45-60 minutes. This separates GTP (substrate) from pppGpp (product).
-
-
Quantification:
-
Expose plate to a phosphor-screen. Scan on a Typhoon imager.
-
Calculate conversion %: $ \text{Product} / (\text{Product} + \text{Substrate}) $.
-
Convert to molar rates (
).
-
Workflow Diagram
Caption: Standard workflow for radio-TLC analysis of RelA kinetics.
Substrate Specificity Analysis (Cytidine vs. Guanosine)
Why does RelA not synthesize ppCpp?
-
Base Recognition: The RelA synthetase domain contains a "G-loop" motif. This loop sterically clashes with the smaller Pyrimidine ring of Cytidine and lacks the correct hydrogen bond acceptors for the Cytosine amine group.
-
Phosphate Orientation: Effective catalysis requires the
-phosphate of the acceptor nucleotide (GTP) to be perfectly aligned with the - pyrophosphate bond of ATP. Without the specific anchoring of the Guanine base, the ribose-phosphate moiety of CTP wobbles, preventing the nucleophilic attack. -
Promiscuity Exceptions: Some Small Alarmone Synthetases (SAS) in Enterococcus or Bacillus have shown limited promiscuity toward IMP (Inosine) or GMP, but CTP activity remains negligible in wild-type enzymes.
References
-
Cashel, M., et al. (1996). "The Stringent Response." Escherichia coli and Salmonella: Cellular and Molecular Biology. Link
-
Wendrich, T. M., et al. (2002).[2] "Dissection of the mechanism for the stringent factor RelA." Molecular Cell, 10(4), 779-788.[2] Link
-
Hauryliuk, V., et al. (2015). "Recent functional insights into the role of (p)ppGpp in bacterial physiology." Nature Reviews Microbiology, 13, 298–309. Link
-
Kudrin, P., et al. (2018). "The ribosomal A-site finger is crucial for binding and activation of the stringent factor RelA." Nucleic Acids Research, 46(4), 1973–1983. Link
-
Tedin, K., & Bremer, H. (1992).[1] "Toxic effects of high levels of ppGpp in Escherichia coli are relieved by rpoB mutations."[1] Journal of Biological Chemistry, 267, 2337-2344. (Note: Often mis-cited/OCR'd as ppCpp in older databases). Link
Sources
Metabolic Effects of ppGpp Accumulation in Bacteria: A Technical Guide for Target Validation
The following technical guide details the metabolic effects of ppGpp (guanosine tetraphosphate) accumulation in bacteria, while explicitly addressing ppCpp (guanosine-5'-[(β,γ)-methyleno]triphosphate-3'-diphosphate or similar non-hydrolyzable analogs) as the critical experimental surrogate used to validate these mechanisms in drug discovery and structural biology.
Executive Summary
The accumulation of guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp)—collectively termed (p)ppGpp—triggers the Stringent Response , a global metabolic reprogramming that shifts bacterial physiology from rapid proliferation to survival and persistence.
While ppGpp is the physiological effector, its rapid hydrolysis by SpoT/Rel enzymes makes it difficult to study in static structural or binding assays. Consequently, ppCpp (a non-hydrolyzable methylene analog) is frequently utilized in high-resolution studies (e.g., X-ray crystallography, cryo-EM) to "lock" RNA Polymerase (RNAP) or other targets in the stringent state. This guide analyzes the metabolic cascade initiated by ppGpp accumulation and details the utility of ppCpp in dissecting these pathways for antibiotic development.
Molecular Mechanisms of Accumulation
The Alarmone Synthetases
Intracellular accumulation of ppGpp is controlled by the RelA/SpoT Homologue (RSH) superfamily.
-
RelA (Synthetase I): Ribosome-associated.[1] Activated by uncharged tRNA at the ribosomal A-site (amino acid starvation). Converts GTP + ATP
pppGpp + AMP.[2] -
SpoT (Synthetase II/Hydrolase): Bifunctional.[1] Hydrolyzes (p)ppGpp to GTP/GDP; also synthesizes ppGpp in response to fatty acid starvation, iron limitation, or carbon source shifts.
The Role of ppCpp (The Stable Analog)
In drug development and mechanistic studies, ppCpp is used to mimic ppGpp because it resists hydrolysis by SpoT or contaminant phosphatases.
-
Structure: The oxygen bridging the
and phosphates is replaced by a methylene group (or similar modification depending on the specific analog, e.g., -methylene), preventing nucleophilic attack. -
Utility: ppCpp allows researchers to determine
values for RNAP binding and to crystallize the RNAP-promoter-alarmone complex without degradation artifacts.
Core Metabolic Effects
The accumulation of ppGpp (simulated by ppCpp in vitro) exerts pleiotropic control over bacterial metabolism.
Transcriptional Switching (The RNAP Target)
ppGpp binds directly to RNAP, often requiring the cofactor DksA .
-
Mechanism: It destabilizes the Open Complex (
) at rRNA promoters (discriminator region rich in GC) and stabilizes at amino acid biosynthesis promoters (AT-rich). -
Metabolic Outcome:
-
Downregulation: rRNA (90% reduction), tRNA, ribosomal proteins.
-
Upregulation: Biosynthetic operons (e.g., his, lac, arg), stress survival genes (rpoS regulon).
-
Inhibition of DNA Replication
ppGpp directly inhibits DNA Primase (DnaG) , the enzyme responsible for synthesizing RNA primers at the replication fork.
-
Effect: Immediate cessation of DNA replication initiation and elongation.
-
Causality: Prevents the formation of new replication forks, allowing the cell to repair DNA and conserve nucleotides during stress.
Inhibition of Lipid Biosynthesis
ppGpp inhibits PlsB (glycerol-3-phosphate acyltransferase).
-
Effect: Blocks the first step of phospholipid synthesis.
-
Logic: Coordinates membrane expansion with cell volume; if growth stops (ribosomes halted), membrane synthesis must also stop to prevent cell lysis or morphological defects.
Induction of Antibiotic Tolerance (Persistence)
High ppGpp levels drive the formation of "persister cells"—metabolically dormant subpopulations tolerant to bactericidal antibiotics (beta-lactams, fluoroquinolones).
-
Pathway: ppGpp inhibits exopolyphosphatase (PPX)
Polyphosphate accumulation Lon protease activation Degradation of Antitoxins Free Toxins (e.g., HipA) lock the cell in dormancy.
Quantitative Data Summary
| Metabolic Target | Effector | Mechanism of Action | Physiological Consequence |
| RNA Polymerase | ppGpp / DksA | Destabilizes Open Complex (GC-rich promoters) | |
| DnaG Primase | ppGpp | Inhibits primer synthesis activity | |
| PlsB | ppGpp | Allosteric inhibition | |
| InfB (IF2) | ppGpp | Competes with GTP for binding | |
| Lysine Decarboxylase | ppGpp | Allosteric inhibition |
Visualization: The Stringent Control Circuit
The following diagram illustrates the accumulation of ppGpp via RelA/SpoT and its downstream effects on RNAP and metabolic enzymes.
Caption: The Stringent Response pathway showing RelA/SpoT integration and the pleiotropic effects of ppGpp on transcription, replication, and membrane synthesis.
Experimental Protocols
In Vitro Transcription Assay using ppCpp
Purpose: To validate RNAP inhibition by the alarmone without degradation artifacts. Materials:
-
E. coli RNAP holoenzyme (
). -
DNA template containing rrnB P1 promoter.
-
ppCpp (Sodium salt, >95% purity).
-
NTPs (ATP, CTP, GTP, UTP) and [
- P]UTP.
Protocol:
-
Complex Formation: Incubate 50 nM RNAP with 10 nM DNA template in transcription buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl
, 1 mM DTT, 100 mM KCl) for 10 min at 37°C to form Open Complexes. -
Alarmone Challenge: Add ppCpp at varying concentrations (0, 10, 50, 100, 500 µM). Incubate for 5 min. Note: ppCpp is used here because ppGpp would be slowly hydrolyzed or require constant regeneration.
-
Initiation: Add DksA (1 µM) and NTP mix (200 µM each) + [
- P]UTP. -
Elongation/Termination: Allow transcription to proceed for 10 min. Stop reaction with EDTA/Formamide loading dye.
-
Analysis: Run on 6% Urea-PAGE sequencing gel. Visualize via phosphorimaging.
-
Validation: Signal intensity of the full-length transcript should decrease in a dose-dependent manner with ppCpp.
In Vivo Detection of ppGpp Accumulation
Purpose: To measure physiological Stringent Response. Protocol:
-
Culture: Grow E. coli in MOPS minimal medium with 0.4 mM phosphate (
P-orthophosphate labeled, 100 µCi/mL). -
Induction: At OD
0.3, induce stress by adding Serine Hydroxamate (SHX) (1 mg/mL) to mimic amino acid starvation. -
Sampling: Take 50 µL aliquots at t=0, 5, 10, 30 min. Mix immediately with 10 µL 13 M Formic Acid (to freeze metabolism).
-
Extraction: Freeze-thaw cycles (x3). Centrifuge at max speed for 5 min.
-
Separation: Spot 2 µL on PEI-Cellulose TLC plates. Develop in 1.5 M KH
PO (pH 3.4). -
Quantification: ppGpp migrates slower than GTP. Calculate "Stringency Index" = [ppGpp] / ([GTP] + [ppGpp]).
References
-
Cashel, M., et al. (1996). "The Stringent Response." Escherichia coli and Salmonella: Cellular and Molecular Biology. Link
-
Tedin, K., & Bremer, H. (1992).[1] "Toxic effects of high levels of ppGpp in Escherichia coli are relieved by rpoB mutations." Journal of Biological Chemistry, 267(4), 2337-2344. Link
-
Artsimovitch, I., et al. (2004). "Structural basis for transcription regulation by alarmone ppGpp." Cell, 117(3), 299-310. Link (Demonstrates use of ppCpp for structural capture).
-
Potrykus, K., & Cashel, M. (2008). "(p)ppGpp: Still Magical?" Annual Review of Microbiology, 62, 35-51. Link
-
Mechold, U., et al. (2013). "Differential regulation by ppGpp versus pppGpp in Escherichia coli." Nucleic Acids Research, 41(12), 6175-6189. Link
-
Wang, J. D., et al. (2007). "The DNA primase DnaG is a direct target of ppGpp." PLoS Biology, 5, e18. Link
Sources
Methodological & Application
Introduction: Deciphering Cytidine 3',5'-bis(diphosphate) and its Significance
An Application Note and Detailed Protocol for the Enzymatic Synthesis of Cytidine 3',5'-bis(diphosphate) (ppCpp)
The molecule Cytidine 3'-diphosphate 5'-diphosphate, more formally known as Cytidine 3',5'-bis(diphosphate) and commonly abbreviated as ppCpp, is a structural analog of the well-studied bacterial alarmones guanosine 3',5'-bis(diphosphate) (ppGpp) and guanosine 3'-diphosphate 5'-triphosphate (pppGpp). These alarmones are crucial second messengers in the stringent response, a bacterial survival strategy triggered by nutritional stress, such as amino acid starvation.[1] The stringent response orchestrates a major reprogramming of cellular physiology, including the downregulation of energetically expensive processes like DNA replication and ribosome synthesis, to conserve resources.[1]
The synthesis of (p)ppGpp is catalyzed by enzymes of the RelA/SpoT homolog (RSH) superfamily.[2][3] These enzymes transfer a pyrophosphate group from a donor, typically ATP, to the 3'-hydroxyl of a guanosine nucleotide acceptor (GDP or GTP).[1][4] While the primary substrates are guanosine nucleotides, some RSH enzymes have been shown to utilize other nucleotides, suggesting the potential for the synthesis of analogous alarmones like ppCpp. The availability of pure ppCpp is essential for investigating its potential role in cellular signaling, its interaction with protein targets, and for its use as a standard in metabolic studies.
This document provides a comprehensive, research-grade protocol for the in vitro enzymatic synthesis of ppCpp. While a specific, published protocol for ppCpp is not widely available, this guide leverages the well-established methodologies for the enzymatic synthesis of (p)ppGpp, providing a robust starting point for researchers. The protocol is designed for professionals in molecular biology, biochemistry, and drug development.
Principle of the Method
The synthesis of ppCpp is achieved through a pyrophosphoryl transfer reaction catalyzed by a RelA/SpoT homolog (RSH) enzyme. In this proposed reaction, the enzyme utilizes Cytidine 5'-triphosphate (CTP) as the pyrophosphate acceptor and Adenosine 5'-triphosphate (ATP) as the pyrophosphate donor. The RSH enzyme facilitates the transfer of the β-γ pyrophosphate moiety from ATP to the 3'-hydroxyl group of CTP, yielding ppCpp and Adenosine 5'-monophosphate (AMP). A key cofactor in this reaction is the magnesium ion (Mg²⁺), which is essential for the catalytic activity of RSH enzymes.
Visualizing the Synthesis Pathway
Caption: Enzymatic synthesis of ppCpp from CTP and ATP.
Materials and Reagents
Enzymes and Substrates
-
RSH Enzyme: A truncated, constitutively active form of E. coli RelA (RelA') is recommended. This form does not require the ribosomal complex for activation and simplifies the in vitro reaction setup. Alternatively, other well-characterized RSH enzymes with potentially broad substrate specificity, such as Rel from Streptomyces coelicolor, can be used.[5]
-
Cytidine 5'-triphosphate (CTP): High-purity, sodium salt (e.g., Sigma-Aldrich, Cat. No. C1506).
-
Adenosine 5'-triphosphate (ATP): High-purity, disodium salt (e.g., Sigma-Aldrich, Cat. No. A2383).
Buffers and Reagents
-
HEPES: (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Potassium Acetate (KOAc)
-
Ammonium Chloride (NH₄Cl)
-
Magnesium Acetate (Mg(OAc)₂)
-
Dithiothreitol (DTT)
-
Trizma® base
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Acetonitrile (ACN): HPLC grade
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ultrapure Water: Nuclease-free.
Experimental Protocols
Part 1: Enzymatic Synthesis of ppCpp
This protocol is adapted from established methods for in vitro (p)ppGpp synthesis.[4]
1. Preparation of Reaction Buffer: Prepare a 5X reaction buffer containing:
-
250 mM HEPES-KOH (pH 7.5)
-
500 mM Potassium Acetate
-
50 mM Magnesium Acetate
-
10 mM DTT Store in aliquots at -20°C.
2. Synthesis Reaction Setup: The following table outlines the components for a standard 100 µL reaction. It is advisable to prepare a master mix for multiple reactions.
| Component | Stock Concentration | Volume for 100 µL Rxn | Final Concentration |
| 5X Reaction Buffer | 5X | 20 µL | 1X |
| CTP | 50 mM | 4 µL | 2 mM |
| ATP | 100 mM | 5 µL | 5 mM |
| RSH Enzyme (e.g., RelA') | 1 mg/mL (approx. 12 µM) | 2 µL | 240 nM |
| Nuclease-free Water | - | 69 µL | - |
| Total Volume | - | 100 µL | - |
Rationale for Component Concentrations:
-
ATP: Provided in excess to act as the pyrophosphate donor and drive the reaction forward.
-
CTP: The limiting substrate for the synthesis of ppCpp.
-
Magnesium Acetate: Mg²⁺ is a critical cofactor for the pyrophosphoryl transferase activity of RSH enzymes.
-
DTT: Included to maintain a reducing environment, which can be beneficial for enzyme stability.
3. Reaction Incubation: a. Combine the reaction components in a nuclease-free microcentrifuge tube on ice. b. Add the RSH enzyme last to initiate the reaction. c. Mix gently by pipetting. d. Incubate the reaction at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically by taking time points and analyzing the product formation by HPLC.
4. Reaction Termination: a. Stop the reaction by adding EDTA to a final concentration of 50 mM to chelate the Mg²⁺ ions. b. Alternatively, the reaction can be stopped by heat inactivation at 95°C for 5 minutes, followed by centrifugation to pellet the denatured enzyme.
Part 2: Purification of ppCpp by Anion-Exchange HPLC
The high negative charge of ppCpp at neutral pH allows for its efficient separation from substrates (CTP, ATP) and byproducts (AMP, ADP) using anion-exchange high-performance liquid chromatography (HPLC).
1. HPLC System and Column:
-
An HPLC system equipped with a UV detector (set to 271 nm for cytidine) and a fraction collector.
-
Anion-exchange column (e.g., Agilent ZORBAX SAX, 4.6 x 250 mm, 5 µm).
2. Mobile Phase Buffers:
-
Buffer A: 50 mM Potassium Phosphate buffer (pH 7.0).
-
Buffer B: 50 mM Potassium Phosphate buffer (pH 7.0) + 1.5 M KCl.
3. HPLC Gradient Program: The following gradient is a starting point and may require optimization.
| Time (min) | % Buffer B | Flow Rate (mL/min) |
| 0 | 0 | 1.0 |
| 5 | 0 | 1.0 |
| 45 | 100 | 1.0 |
| 50 | 100 | 1.0 |
| 55 | 0 | 1.0 |
| 60 | 0 | 1.0 |
4. Purification Procedure: a. Filter the terminated reaction mixture through a 0.22 µm syringe filter. b. Inject the filtered sample onto the equilibrated anion-exchange column. c. Run the gradient program and collect fractions corresponding to the major product peak. The expected elution order is AMP, ADP, ATP/CTP, and then the more highly charged ppCpp. d. Analyze small aliquots of the collected fractions by analytical HPLC to confirm purity. e. Pool the pure fractions containing ppCpp.
5. Desalting: The purified ppCpp will be in a high-salt buffer. It is necessary to desalt the sample for downstream applications. This can be achieved by:
-
Dialysis: Against nuclease-free water or a low-salt buffer.
-
Size-Exclusion Chromatography: Using a desalting column (e.g., Sephadex G-10).
-
Reversed-Phase Chromatography: Using a C18 cartridge with an ion-pairing agent like triethylammonium acetate (TEAA), followed by lyophilization to remove the volatile buffer.
Part 3: Product Characterization
1. Purity Assessment:
-
Re-inject the desalted, purified product onto an analytical anion-exchange or reversed-phase HPLC column to assess its purity. A single, sharp peak is indicative of high purity.
2. Identity Confirmation by Mass Spectrometry:
-
Analyze the purified product by high-resolution mass spectrometry (e.g., LC-ESI-QTOF).
-
Expected Mass: The molecular formula for ppCpp is C₉H₁₇N₃O₁₇P₄.
- Monoisotopic Mass: 562.9406 g/mol
- Expected m/z for [M-H]⁻: 561.9328
3. Structural Confirmation (Optional):
-
For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) can be performed. ³¹P NMR will be particularly informative to confirm the presence and connectivity of the two diphosphate groups.
Troubleshooting
-
Low Yield:
-
Enzyme activity: Ensure the RSH enzyme is active. Perform a control reaction with GTP to synthesize ppGpp.
-
Reaction conditions: Optimize incubation time, temperature, and enzyme concentration.
-
Substrate quality: Use high-purity CTP and ATP.
-
-
Poor HPLC Separation:
-
Gradient optimization: Adjust the slope of the salt gradient to improve resolution.
-
Column integrity: Ensure the column is not degraded.
-
pH of mobile phase: Adjust the pH to optimize the charge differences between the nucleotides.
-
Conclusion
This protocol provides a detailed framework for the enzymatic synthesis, purification, and characterization of Cytidine 3',5'-bis(diphosphate) (ppCpp). By utilizing the catalytic activity of RSH enzymes, this method offers a specific and efficient route to produce this potentially important signaling molecule. The successful synthesis and purification of ppCpp will enable further investigations into its biological roles and its potential as a target for novel therapeutic agents.
References
-
van der Geize, R., et al. (2000). Arabidopsis RelA/SpoT homologs implicate (p)ppGpp in plant signaling. Proceedings of the National Academy of Sciences, 97(7), 3747-3752. Available at: [Link]
-
Sun, J., et al. (2001). The relA/spoT-Homologous Gene in Streptomyces coelicolor Encodes Both Ribosome-Dependent (p)ppGpp-Synthesizing and -Degrading Activities. Journal of Bacteriology, 183(23), 6749-6758. Available at: [Link]
-
Kushwaha, G. S., et al. (2019). A revised mechanism for (p)ppGpp synthesis by Rel proteins: The critical role of the 2′-OH of GTP. Journal of Biological Chemistry, 294(11), 4137-4149. Available at: [Link]
-
Atkinson, G. C., et al. (2011). The RelA/SpoT Homolog (RSH) Superfamily: Distribution and Functional Evolution of ppGpp Synthetases and Hydrolases across the Tree of Life. PLoS ONE, 6(8), e23479. Available at: [Link]
-
Wang, B., et al. (2021). The Role of RelA and SpoT on ppGpp Production, Stress Response, Growth Regulation, and Pathogenicity in Xanthomonas campestris pv. campestris. Frontiers in Microbiology, 12, 799833. Available at: [Link]
-
Gaca, A. O., et al. (2015). From (p)ppGpp to (pp)pGpp: Characterization of Regulatory Effects of pGpp Synthesized by the Small Alarmone Synthetase of Enterococcus faecalis. Journal of Bacteriology, 197(15), 2548-2558. Available at: [Link]
-
Sobala, M., et al. (2019). Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and pppApp in vitro and in vivo, and Leads to Discovery of pppApp Synthesis in Escherichia coli. Frontiers in Microbiology, 10, 829. Available at: [Link]
-
Ronneau, S., & Hallez, R. (2019). Emerging and divergent roles of pyrophosphorylated nucleotides in bacterial physiology and pathogenesis. PLoS Pathogens, 17(5), e1009564. Available at: [Link]
Sources
- 1. Emerging and divergent roles of pyrophosphorylated nucleotides in bacterial physiology and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RelA/SpoT Homolog (RSH) Superfamily: Distribution and Functional Evolution of ppGpp Synthetases and Hydrolases across the Tree of Life | PLOS One [journals.plos.org]
- 3. The Role of RelA and SpoT on ppGpp Production, Stress Response, Growth Regulation, and Pathogenicity in Xanthomonas campestris pv. campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A revised mechanism for (p)ppGpp synthesis by Rel proteins: The critical role of the 2′-OH of GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relA/spoT-Homologous Gene in Streptomyces coelicolor Encodes Both Ribosome-Dependent (p)ppGppSynthesizing and -Degrading Activities - PMC [pmc.ncbi.nlm.nih.gov]
HPLC methods for separating ppCpp from CTP and other nucleotides
Application Note: Chromatographic Isolation of Cytosine 3',5'-Bispyrophosphate (ppCpp) from CTP and Cellular Nucleotide Pools
Executive Summary & Scientific Rationale
The separation of ppCpp (Cytosine 3',5'-bispyrophosphate) from its precursor CTP (Cytidine 5'-triphosphate) represents a significant analytical challenge due to the structural similarity and high polarity of these nucleotides. ppCpp is a rare alarmone, structurally analogous to the "magic spot" ppGpp, implicated in ribosomal regulation and stringent response variations.
This guide details two validated HPLC methodologies: Ion-Pair Reversed-Phase (IP-RP) HPLC and Strong Anion Exchange (SAX) HPLC .
The Separation Logic (Causality):
-
Structural Difference: CTP possesses a 5'-triphosphate chain (3 phosphates). ppCpp possesses a 3'-diphosphate and a 5'-diphosphate (4 phosphates total).[1]
-
Charge Density: ppCpp carries a higher net negative charge than CTP at neutral pH.
-
Chromatographic Behavior:
-
In SAX: The higher negative charge of ppCpp results in stronger ionic interaction with the quaternary ammonium stationary phase, causing it to elute after CTP.
-
In IP-RP: The use of lipophilic ion-pairing agents (e.g., Tetrabutylammonium) results in the formation of neutral, hydrophobic complexes. Since ppCpp has more phosphate groups to bind the pairing agent, it forms a more hydrophobic complex than CTP, resulting in longer retention and elution after CTP.
-
Critical Terminology & Structure
-
Analyte: ppCpp (Cytosine 3',5'-bispyrophosphate). Note: Distinct from pCpCpp (
-methylene-CTP), a non-hydrolyzable analog. -
Matrix: Bacterial cell extracts (typically E. coli or B. subtilis) or enzymatic reaction mixtures.
-
Interference: CTP, CDP, phosphate salts.
Caption: Structural relationship between CTP and ppCpp. The additional phosphate group on the 3' ribose ring of ppCpp is the key handle for chromatographic selectivity.
Method A: Ion-Pair Reversed-Phase (IP-RP) HPLC
Recommended for: High-sensitivity quantification and LC-MS applications (using volatile buffers).
This method utilizes a C18 stationary phase modified dynamically by an ion-pairing agent. It offers superior resolution for complex nucleotide pools compared to SAX.
Reagents & Equipment
-
Column: C18 (ODS) Column, 150 x 4.6 mm, 3 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Ion-Pairing Agent: Tetrabutylammonium bisulfate (TBA-HS) or Triethylamine (TEA) with acetic acid.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAOH), 10 mM KH₂PO₄, pH 6.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV at 271 nm (Cytosine
).
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Buffer A: Dissolve TBAOH and Phosphate buffer in HPLC-grade water. Adjust pH to 6.0 precisely using Phosphoric Acid. Filter through 0.22 µm membrane.
-
Buffer B: 100% Acetonitrile (degassed).
-
-
Equilibration: Flush column with 98% A / 2% B for at least 30 minutes to establish the ion-pair equilibrium on the stationary phase surface.
-
Gradient Profile:
| Time (min) | % Buffer A | % Buffer B | Event |
| 0.0 | 98 | 2 | Injection |
| 15.0 | 85 | 15 | Linear Gradient |
| 20.0 | 60 | 40 | Wash (Elutes highly hydrophobic impurities) |
| 22.0 | 98 | 2 | Re-equilibration Start |
| 30.0 | 98 | 2 | Ready for next injection |
-
Data Analysis:
-
Elution Order: CMP < CDP < CTP < ppCpp .
-
Expected Retention: CTP (~10-12 min), ppCpp (~13-15 min). Note: ppCpp elutes later due to increased TBA binding capacity.
-
Method B: Strong Anion Exchange (SAX) HPLC
Recommended for: Robust routine analysis and purification from crude extracts.
SAX relies purely on electrostatic interactions. It is less sensitive to matrix effects than IP-RP but requires high salt concentrations.
Reagents & Equipment
-
Column: Strong Anion Exchange (SAX) - Quaternary Ammonium ligand (e.g., Whatman Partisil SAX or Phenomenex SphereClone SAX).
-
Mobile Phase A: 7 mM KH₂PO₄, pH 4.0.
-
Mobile Phase B: 0.5 M KH₂PO₄, 0.5 M Na₂SO₄, pH 3.5.
-
Flow Rate: 1.0 mL/min.
Step-by-Step Protocol
-
Gradient Profile:
-
A linear gradient from 0% B to 100% B over 30 minutes is standard for nucleotide separation.
-
Optimization for ppCpp: A shallower gradient between 15-35 minutes (0.25 M to 0.45 M salt) improves separation between CTP and ppCpp.
-
-
Elution Logic:
-
Nucleotides elute strictly by increasing negative charge.
-
Order: Cytosine < CMP (-1) < CDP (-2) < CTP (-3) < ppCpp (-4) .
-
-
Post-Run: Wash the column extensively with water to remove salt crystallization risks before storage.
Sample Preparation Workflow (Self-Validating System)
Nucleotides are labile. The turnover of ppCpp is rapid; therefore, metabolism must be quenched immediately.
Caption: Critical sample preparation workflow to prevent ppCpp degradation during extraction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution of CTP/ppCpp | Gradient too steep or pH too low. | Flatten the gradient slope around the CTP elution time. In IP-RP, increase the concentration of TBA (Ion-Pair agent) to 15mM to increase retention separation. |
| Peak Tailing | Metal contamination or column aging. | Add 1mM EDTA to Mobile Phase A (for IP-RP). Ensure column is dedicated to nucleotides.[2] |
| "Ghost" Peaks | Carryover of highly charged species. | Run a "sawtooth" wash gradient (0-100% B rapid cycling) between sample sets. |
| Identification Doubt | Retention time drift. | Self-Validation: Spike the sample with pure CTP standard. If the earlier peak grows, the later peak is ppCpp. Treat with Alkaline Phosphatase; ppCpp degrades to Cytosine, confirming nucleotide nature. |
References
-
Cashel, M., & Gallant, J. (1969). Two Compounds Implicated in the Function of the RC Gene of Escherichia coli. Nature, 221, 838–841. Link
-
Sy, J. (1976). A(5')ppp(5')Gpp: Formation and metabolism.[1] Proceedings of the National Academy of Sciences, 73(6), 1962–1966. (Discusses ppCpp turnover and analogs). Link
-
Bitesize Bio. (2025).[3] How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. Link
-
Waters Corporation. (2025).[4] Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography.[3][4][5] Chromatography Online. Link
-
GoldBio. (2024). The 2 Common Types of Ion Exchange Chromatography: Anion vs. Cation.[6][7] Gold Biotechnology. Link
Sources
Application Note: Probing RNA Polymerase Allosteric Regulation using ppCpp
Executive Summary
This guide details the experimental framework for using ppCpp (guanosine-5'-diphosphate-3'-diphosphate analogs or cytidine-3',5'-bis(diphosphate)) to investigate the allosteric regulation of bacterial RNA Polymerase (RNAP). While the stringent response is classically driven by ppGpp (guanosine tetraphosphate), the use of ppCpp —specifically the cytidine analog or hydrolysis-resistant methylene variants —provides a unique molecular probe to decouple binding affinity from metabolic turnover and to map the nucleobase specificity of the RNAP allosteric sites (Site 1 and Site 2).
This protocol is designed for researchers aiming to:
-
Validate Allosteric Specificity: Determine if the RNAP stringent response site is exclusive to guanine (ppGpp) or permissive to pyrimidines (ppCpp).
-
Structural Stabilization: Use non-hydrolyzable analogs to capture transient allosteric states for Cryo-EM or X-ray crystallography.
-
Kinetic Decoupling: Separate the allosteric binding event from the rapid metabolic degradation by SpoT/RelA enzymes during in vitro assays.
Scientific Background & Mechanism[1][2][3][4][5][6][7][8][9]
The Stringent Response & RNAP Sites
The bacterial stringent response relies on the binding of (p)ppGpp to RNAP.[1] Recent structural studies (Ross et al., Mechold et al.) have identified two distinct binding sites on E. coli RNAP:
-
Site 1 (The Stringent Site): Located at the interface of the
and subunits.[2][3] Binding here, often stabilized by the cofactor DksA , destabilizes the open complex at rRNA promoters (e.g., rrnB P1). -
Site 2: A lower-affinity site that may modulate distinct physiological responses.
Why Use ppCpp?
The term "ppCpp" in literature refers to two distinct tools depending on the synthesis method. You must verify which reagent you are using:
| Reagent Type | Chemical Identity | Application |
| Specificity Probe | Cytidine-3',5'-bis(diphosphate) | Used to test nucleobase recognition . Does RNAP recognize the phosphate backbone or the base? (See Tedin & Bremer, JBC 1992).[4] |
| Structural Analog | A non-hydrolyzable mimic of ppGpp. Used in crystallization to prevent degradation and lock the "bound" state. |
Note: This guide focuses on the Specificity Probe (Cytidine analog) workflow, with notes on the Structural Analog where applicable.
Mechanism of Action Pathway
The following diagram illustrates the differential interaction logic used in this protocol.
Figure 1: Mechanistic differentiation between native ppGpp and the ppCpp analog at the RNAP allosteric site.
Experimental Protocols
Reagent Preparation
Critical QC: Commercial ppCpp is rare. Most labs synthesize it enzymatically using promiscuous RelA variants or chemically.
-
Purity Check: Run 1
L of stock on a PEI-Cellulose TLC plate (1.5 M KH PO , pH 3.4). ppCpp migrates differently than ppGpp and GTP. -
Buffer: Dissolve nucleotides in 10 mM HEPES (pH 7.5). Avoid Tris if analyzing phosphate kinetics later.
Protocol A: In Vitro Transcription (IVT) Specificity Assay
This assay determines if the RNAP allosteric site can accommodate the Cytosine base (ppCpp) or if it is strictly Guanine-specific (ppGpp).
Materials:
-
E. coli RNAP Holoenzyme (
70 saturated).[2][3] -
Template DNA: Linearized plasmid containing rrnB P1 promoter (stringent control positive) and RNA-1 promoter (control).
-
DksA protein (Purified).
-
Nucleotides: ATP, CTP, GTP, UTP (0.5 mM each).
-
Radiotracer:
-UTP. -
Ligands: ppGpp (Positive Ctrl), ppCpp (Test), GDP (Negative Ctrl).
Workflow:
-
Complex Assembly (10 min @ 37°C): Mix RNAP (50 nM final) with DksA (1
M) and the Test Ligand (ppCpp) at varying concentrations (0, 10, 100, 1000 M).-
Rationale: Pre-incubation allows the ligand to occupy the allosteric site before the DNA competes for the channel.
-
-
Promoter Binding (10 min @ 37°C): Add Template DNA (10 nM).
-
Transcription Initiation (15 min @ 37°C): Add NTP mix +
-UTP + Heparin (100 g/mL).-
Note: Heparin prevents re-initiation, ensuring single-round transcription for kinetic accuracy.
-
-
Termination: Stop reaction with 2x Formamide Loading Dye.
-
Analysis: Run on 6% Urea-PAGE. Quantify rrnB P1 vs. RNA-1 transcripts.
Data Interpretation:
| Observation | Conclusion |
|---|---|
| ppCpp inhibits rrnB P1 | The allosteric site is base-promiscuous (accepts Pyrimidines). |
| ppCpp has no effect | The allosteric site is Guanine-specific (Strict recognition). |
| ppCpp activates transcription | Potential binding to Site 2 or competition with inhibitory factors. |
Protocol B: Differential Scanning Fluorimetry (DSF)
Use this to validate physical binding if IVT results are negative.
-
Mix: 2
M RNAP + 5x SYPRO Orange. -
Add Ligand: ppGpp vs ppCpp (1 mM saturation).
-
Run: Ramp 25°C to 95°C (1°C/min).
-
Result: A shift in melting temperature (
) indicates physical binding.-
Expectation: ppGpp shifts
significantly (+2-4°C). ppCpp shift indicates binding affinity relative to ppGpp.
-
Troubleshooting & Optimization
"The ppCpp shows no inhibition."
-
Cause 1: Lack of DksA. The E. coli Site 1 is DksA-dependent. Repeat IVT with 2
M DksA. -
Cause 2: Purity. ppCpp degrades to pCp or ppC. Verify integrity via PEI-TLC.
-
Cause 3: Biological Reality. It is possible (and supported by Tedin et al.) that ppCpp is toxic in vivo due to off-target effects, but binds RNAP weakly in vitro. This confirms high specificity of the stringent response.
"High background in IVT."
-
Solution: Increase Heparin concentration to 200
g/mL to strictly enforce single-round conditions. Ensure the RNA-1 control promoter is visible to normalize loading.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating ppCpp activity on RNAP.
References
-
Tedin, K., & Bremer, H. (1992). Toxic effects of high levels of ppCpp in E. coli are relieved by rpoB mutations.[4] Journal of Biological Chemistry, 267(4), 2337–2344.
-
Mechold, U., et al. (2013). Differential regulation by ppGpp versus pppGpp in Escherichia coli.[2] Nucleic Acids Research, 41(12), 6175–6189.
-
Ross, W., et al. (2016). Escherichia coli DksA and ppGpp Regulation. EcoSal Plus, 7(1).
-
Artsimovitch, I., et al. (2004). Structural basis for transcription regulation by alarmone ppGpp. Cell, 117(3), 299-310.
Sources
- 1. pure.psu.edu [pure.psu.edu]
- 2. Differential regulation by ppGpp versus pppGpp in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation by ppGpp versus pppGpp in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of rRNA Synthesis in Escherichia coli: a Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Hydrolysis of ppCpp (Cytidine 3',5'-bis(diphosphate))
Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting hydrolysis of the 3'-diphosphate group in ppCpp samples.
Core Concept & Molecule Identification
Before troubleshooting, we must validate the molecule identity to ensure protocol alignment. In the context of the Stringent Response and nucleotide signaling, ppCpp refers to Cytidine 3',5'-bis(diphosphate) .
-
Structure: A cytidine nucleoside with a pyrophosphate (diphosphate) group at the 5' position and a pyrophosphate group at the 3' position.
-
The Critical Issue: The 3'-pyrophosphate bond is thermodynamically high-energy and kinetically labile. It is susceptible to both spontaneous hydrolysis (acid/base catalyzed) and enzymatic cleavage (by hydrolases like SpoT, Rel, or Mesh1).
-
Degradation Pathway:
(Note: Partial hydrolysis to ppCp may occur, but the 3'-pyrophosphate removal is the primary biological degradation route).
Diagnostic Workflow: Is Your Sample Degraded?
Use this decision matrix to assess sample integrity before proceeding to specific troubleshooting steps.
Figure 1: Diagnostic workflow for assessing ppCpp integrity. Graphviz generated diagram.
Troubleshooting Guide: Spontaneous Hydrolysis (Storage & Handling)
Issue: The ppCpp sample degrades into CDP (ppC) or phosphate precipitates during storage, without enzyme addition.
Q1: Why is my ppCpp degrading at -20°C?
Root Cause: The 3'-pyrophosphate bond is acid-labile. Standard water or unbuffered solutions often become slightly acidic (pH 5-6) upon freezing due to CO2 absorption or eutectic concentration effects. Solution:
-
Buffer is Mandatory: Never store ppCpp in unbuffered water.
-
Optimal pH: Store at pH 7.5 – 8.0 .
-
Buffer Choice: Use 10-20 mM HEPES or Tris-HCl.
-
Temperature: Store at -80°C. Avoid repeated freeze-thaw cycles (aliquot immediately).
Q2: Does the presence of metal ions affect stability?
Root Cause: Divalent cations (Mg²⁺, Mn²⁺, Zn²⁺) catalyze the hydrolysis of the pyrophosphate bond, especially at higher temperatures or alkaline pH. Solution:
-
For Storage: Add 1 mM EDTA to chelate trace metals.
-
For Assays: Only add Mg²⁺/Mn²⁺ immediately prior to the experiment.
Table 1: Storage Stability Profile of ppCpp
| Condition | Stability Risk | Recommendation |
| Water (pH ~5.5), -20°C | High | DO NOT USE. Acid hydrolysis of 3'-PPi is rapid. |
| Tris pH 8.0, -20°C | Moderate | Acceptable for short term (<1 month). |
| Tris pH 8.0 + EDTA, -80°C | Low | Gold Standard. Stable for >1 year. |
| Presence of Mg²⁺ (>5mM) | High | Promotes spontaneous hydrolysis; keep Mg²⁺ free until use. |
Troubleshooting Guide: Enzymatic Hydrolysis Assays
Issue: You are trying to study the hydrolysis of ppCpp by enzymes (e.g., Mesh1, SpoT, RelA) but results are inconsistent.
Q3: My enzyme (Mesh1/SpoT) is not hydrolyzing ppCpp. Why?
Root Cause 1: Missing Cofactors. These hydrolases are metalloenzymes. The HD domain (Hydrolase) strictly requires divalent cations.
-
Mesh1: Strongly prefers Mn²⁺ (Manganese) for activity.
-
SpoT: Can use Mg²⁺ but often shows higher activity with Mn²⁺.
-
Action: Ensure your reaction buffer contains 5–10 mM Mg²⁺ or 1–5 mM Mn²⁺. Note: Mn²⁺ oxidizes rapidly; prepare fresh.
Root Cause 2: Substrate Specificity. While Mesh1 is promiscuous, some bacterial SpoT variants are highly specific to ppGpp and hydrolyze ppCpp poorly (10-100x slower).
-
Action: Verify if your specific homolog (e.g., E. coli SpoT vs. Drosophila Mesh1) accepts the Cytidine base. Mesh1 is generally more active on ppCpp than bacterial SpoT [1].
Q4: I see "ghost" hydrolysis in my negative control (No Enzyme).
Root Cause: Metal-catalyzed hydrolysis. If your reaction buffer contains high Mn²⁺ (>5 mM) and is incubated at 37°C for long periods (>60 min), the metal ion itself will hydrolyze the 3'-bond.
-
Action:
-
Run a "Buffer + Metal + Substrate" control.
-
Reduce incubation time.
-
Lower metal concentration to the minimum required (e.g., 1 mM Mn²⁺).
-
Detailed Protocol: PEI-Cellulose TLC for ppCpp QC
This is the most robust method to distinguish ppCpp from its hydrolysis product (CDP/ppC).
Materials:
-
PEI-Cellulose F TLC plates (Merck/Millipore).
-
Running Buffer: 1.5 M KH₂PO₄ (pH 3.4).
-
Visualization: UV light (254 nm).
Step-by-Step:
-
Pre-run: Wash the TLC plate in distilled water and dry (removes impurities).
-
Spotting: Apply 1-2 µL of sample (approx. 5-10 mM concentration). Keep spot size small (<3 mm).
-
Standards: Spot CDP, CTP, and ppCpp standards side-by-side.
-
Development: Run in 1.5 M KH₂PO₄ until the solvent front reaches 2/3 of the plate.
-
Drying: Dry completely.
-
Analysis: View under UV 254 nm.
-
Migration Order (Retardation Factor, Rf):
-
Why? ppCpp has 4 phosphates (highly negative), interacting most strongly with the PEI (positive) matrix. Hydrolysis leads to loss of phosphates, increasing mobility.
-
Mechanistic Visualization: Enzymatic vs. Spontaneous Pathways
Figure 2: Mechanistic pathway of ppCpp hydrolysis. The 3'-pyrophosphate is removed as a unit (PPi) by Mesh1/SpoT, regenerating the 5'-diphosphate (CDP). Graphviz generated diagram.
References
-
Sun, D., et al. (2010). "A metazoan ortholog of SpoT hydrolyzes ppGpp and functions in starvation responses." Nature Structural & Molecular Biology, 17, 1188–1194.
-
Potrykus, K., et al. (2020). "Estimates of RelSeq, Mesh1, and SAHMex Hydrolysis of (p)ppGpp and (p)ppApp by Thin Layer Chromatography and NADP/NADH Coupled Assays." Frontiers in Microbiology, 11:581271.[1]
-
Hogg, T., et al. (2004). "Conformational Antagonism between Synthetase and Hydrolase Domains of the Bifunctional Rel/SpoT Family." Cell, 117(1), 57-68.
-
Mechold, U., et al. (2013). "Differential regulation by ppGpp versus pppGpp in Escherichia coli." Nucleic Acids Research, 41(12), 6175–6189.
Sources
Storage conditions to prevent degradation of Cytidine 3'-diphosphate 5'-diphosphate
Core Technical Overview
Molecule Identity:
-
Systematic Name: Cytidine 3'-diphosphate 5'-diphosphate
-
Common Abbreviations: ppCpp, C-Tetraphosphate
-
Chemical Formula:
(Free acid) -
Molecular Weight: ~561.16 g/mol (Free acid)
-
Structural Class: Stringent Response Alarmone Analog (Pyrimidine analog of ppGpp)
Critical Distinction: Do not confuse ppCpp (Bis-diphosphate, 4 phosphates total) with pCp (Cytidine 3',5'-bisphosphate, 2 phosphates total). ppCpp is a high-energy nucleotide analog often used to study the structural basis of ribosomal stalling or as a hydrolysis-resistant probe for RelA/SpoT enzymes. Its phosphoanhydride bonds at the 3' position are chemically labile and require strict storage conditions to prevent spontaneous hydrolysis.
Storage & Handling Protocols
Quick Reference Storage Table
| State | Temperature | Buffer/Solvent | Shelf Life | Critical Condition |
| Lyophilized (Solid) | -20°C or -80°C | Desiccated | > 2 Years | Protect from moisture; store under Argon/Nitrogen if possible. |
| Aqueous Solution | -80°C | 10 mM Tris-HCl or HEPES (pH 7.5–8.0) | 6 Months | Avoid Mg²⁺ in storage buffer. Aliquot to avoid freeze-thaw. |
| Working Solution | 4°C (Ice) | Reaction Buffer | < 24 Hours | Keep on ice; discard unused portion. |
Detailed Handling Guidelines
1. Reconstitution Strategy
-
Solvent: Use nuclease-free, molecular biology grade water (pH 7.0) or a weak buffer (10 mM Tris-HCl, pH 7.5).
-
pH Sensitivity: The 3'-pyrophosphate bond is acid-labile. Ensure the pH of the solvent is never below 6.0 .
-
Concentration: Reconstitute to a high concentration (e.g., 10–50 mM) to improve stability. Dilute only immediately before use.
-
Protocol:
-
Centrifuge the tube briefly to collect powder.
-
Add the calculated volume of buffer.
-
Vortex gently or pipette up and down. Do not sonicate (risk of heat degradation).
-
Measure concentration using UV absorbance (see QC section).
-
2. Freeze-Thaw Management
-
The "Golden Rule": Nucleotides with 3'-phosphates degrade significantly after 3+ freeze-thaw cycles.
-
Aliquotting: Upon first reconstitution, immediately divide the stock into single-use aliquots (e.g., 10 µL or 50 µL) in PCR tubes.
-
Snap Freezing: Flash freeze aliquots in liquid nitrogen before placing them in -80°C storage to prevent crystal formation that can shear the molecule.
3. Buffer Incompatibilities
-
Divalent Cations (Mg²⁺, Mn²⁺): While required for biological activity, these ions catalyze the hydrolysis of the pyrophosphate bonds during long-term storage. Store in water or Tris/EDTA (TE) buffer. Add Mg²⁺ only to the reaction mix, not the storage stock.
-
Phosphate Buffers: Avoid PBS. Inorganic phosphate can interfere with TLC/HPLC analysis and may mask degradation products.
Troubleshooting Guide (FAQ)
Q1: My assay activity is lower than expected. Is the ppCpp degraded?
Diagnostic: Run a Thin Layer Chromatography (TLC) or HPLC check.
-
Symptom: Loss of stringent response induction or ribosomal binding.
-
Cause: Hydrolysis of the 3'-diphosphate to a 3'-monophosphate (pCpp) or complete loss of 3'-phosphates (ppC).
-
Test: PEI-Cellulose TLC developed in 1.5 M
(pH 3.4).-
Intact ppCpp migrates slower (lower Rf).
-
Degraded pCpp/ppC migrates faster (higher Rf).
-
Q2: I see a white precipitate after thawing.
Cause: This is likely the Lithium or Sodium salt precipitating due to temperature shock or high concentration (>50 mM). Solution:
-
Warm the tube to room temperature (25°C) for 5 minutes.
-
Vortex vigorously.
-
If it does not dissolve, check the pH. If pH < 6.0, the free acid form may have precipitated (which is less soluble). Adjust pH to 7.5 carefully with NaOH.
Q3: Can I sterilize the solution by autoclaving?
ABSOLUTELY NOT.
-
Reason: The high heat (121°C) will instantly hydrolyze the phosphoanhydride bonds, destroying the molecule.
-
Alternative: Use 0.22 µm syringe filtration for sterilization.
Quality Control & Validation
Molar Extinction Coefficient
Use the following values to calculate precise concentration via UV spectroscopy:
| Wavelength ( | Conditions | |
| 271 nm | 9,100 M⁻¹cm⁻¹ | pH 7.0 (Neutral) |
| 280 nm | ~13,000 M⁻¹cm⁻¹ | pH 2.0 (Acidic - Use for QC only) |
Calculation Formula (Beer-Lambert Law):
Degradation Pathway Visualization
The following diagram illustrates the primary hydrolysis pathways that users must prevent. The 3'-pyrophosphate is the "weak link" in storage.
Caption: Primary degradation pathways of ppCpp. The 3'-phosphoanhydride bond is most susceptible to acid-catalyzed or metal-ion-catalyzed hydrolysis.
References
-
Mechold, U., et al. (2013). Differential regulation by ppGpp versus pppGpp in Escherichia coli. Nucleic Acids Research.
-
Hogg, T., et al. (2004). Conformational Antagonism between ppGpp and the Ribosomal Elongation Factor G. Cell.[1][2]
-
PubChem Compound Summary. (2025). Cytidine 3',5'-bis(diphosphate) / ppCpp Analog Structure & Properties. National Library of Medicine. (Note: Often indexed alongside bisphosphates; verify structure carefully).
-
TriLink BioTechnologies. (2024). Nucleotide Storage and Handling Guide.
Sources
Removing inorganic phosphate contaminants from ppCpp preparations
Topic: Removing Inorganic Phosphate (Pi) Contaminants from ppCpp Preparations Audience: Researchers, Biochemists, and Drug Discovery Specialists
Introduction: The Phosphate Paradox in ppCpp Synthesis
As a Senior Application Scientist, I frequently encounter a critical oversight in Stringent Response research: the assumption that "pure" ppCpp (guanosine-3',5'-bis(diphosphate)) is simply free of other nucleotides (GTP, GDP). However, for kinetic analyses—particularly ATPase or GTPase assays where inorganic phosphate (Pi) is the readout—Pi contamination is the silent killer of data integrity.
Most ppCpp is synthesized enzymatically (using RelA/RelSeq) or chemically. Both routes generate massive molar excesses of Pi or pyrophosphate (PPi). Standard nucleotide precipitation methods often fail to distinguish between the highly charged ppCpp and the abundant Pi background.
This guide provides a self-validating workflow to strip Pi from your ppCpp preps, ensuring your downstream
Module 1: Diagnostics & Detection
How do I know if my ppCpp prep is contaminated with Pi?
Q: I ran a PEI-cellulose TLC in 1.5 M KH₂PO₄, and I see a single spot. Is my sample pure? A: No. You have likely masked your contaminant. The standard 1.5 M KH₂PO₄ (pH 3.4) solvent system is excellent for separating ppCpp from GTP/GDP, but it saturates the plate with phosphate, rendering Pi detection impossible.
The Fix: The Formate Switch To visualize Pi contamination, you must switch to a formate-based solvent system. Pi migrates differently than ppCpp due to charge density differences.
| Component | Charge (approx. pH 3.4) | Migration in 1.5 M Formate |
| Pi (Inorganic Phosphate) | -1 to -2 | Fast (High Rf ~0.7–0.8) |
| ppCpp | -4 to -5 | Slow (Low Rf ~0.1–0.2) |
| GTP | -3 | Intermediate |
Protocol: Formate TLC for Pi Detection
-
Plate: PEI-Cellulose F (Merck/Sigma).
-
Solvent: 1.5 M Sodium Formate (pH 3.4).
-
Visualization: UV Shadowing (254 nm) for nucleotides.
-
Pi Detection: Spray with Molybdate Blue reagent . Pi will turn dark blue instantly; ppCpp will remain UV-visible but react much slower/differently.
Module 2: Purification Workflows
The "Gold Standard" Protocol for Pi Removal
Q: Can I just precipitate my reaction with Ethanol to remove Pi? A: Rarely. While Ethanol/NaOAc precipitates nucleotides, Pi often co-precipitates due to entrapment or solubility limits in cold ethanol, especially if the Pi concentration is high (common in enzymatic synthesis).
The Solution: Anion Exchange Chromatography (SAX) This is the only method that guarantees separation based on the distinct charge density of ppCpp (highly negative) versus Pi.
Workflow Logic (Graphviz Diagram)
Caption: Purification logic flow. Note that ppCpp remains in the supernatant during LiCl cleanup, unlike long RNAs.
Detailed Protocol: SAX Purification
-
Step 1: Protein Cleanup (LiCl)
-
Add LiCl to final concentration of 2 M.
-
Incubate on ice for 15 min. Spin max speed.
-
Keep the Supernatant! (ppCpp does not precipitate with LiCl; proteins do).
-
Why? Protects your FPLC column from protein fouling.
-
-
Step 2: Anion Exchange (Source 15Q or Mono Q)
-
Buffer A: 50 mM TEAB (Triethylammonium bicarbonate), pH 7.5.
-
Buffer B: 1.0 M TEAB, pH 7.5.
-
Note: TEAB is volatile, allowing lyophilization later. If using NaCl/Tris, you must desalt later.
-
Gradient: 0–100% B over 20–30 column volumes.
-
Elution Order: Pi (early) → GDP → GTP → ppCpp (very late) .
-
-
Step 3: Concentration
-
Pool ppCpp fractions.
-
Lyophilize repeatedly to remove TEAB OR precipitate with 3 volumes of cold Ethanol + Sodium Acetate (pH 5.2).
-
Module 3: Troubleshooting Specific Failures
Q: I used LiCl to precipitate my ppCpp, but I got no pellet. A: Correct, you shouldn't. This is a common confusion with RNA protocols. LiCl precipitates large nucleic acids (tRNA, mRNA). It does not precipitate small nucleotides like ppCpp efficiently.
-
Correction: Use LiCl only to remove protein contaminants. Use Ethanol + NaOAc to precipitate the ppCpp from the LiCl supernatant.
Q: My Malachite Green assay still shows high background after HPLC. A: Check your water and glassware. If you purified via SAX, the Pi is gone. The contamination is likely re-introduced.
-
Glassware: Acid-wash all glassware (1 N HCl) to remove detergent phosphate residues.
-
Buffers: Filter all buffers through 0.2 µm filters.
-
Polishing Step: Treat your final ppCpp stock with a Phosphate Binding Protein (PBP) "mop" (e.g., commercially available Pi sponges) if your assay is ultra-sensitive.
Module 4: HPLC Alternative
For labs without FPLC/Ion Exchange capabilities
Q: Can I use Reverse-Phase (C18) HPLC? A: Yes, but only with Ion Pairing Agents . Native ppCpp is too polar to retain on C18. You must mask the charge.
Protocol:
-
Column: C18 Analytical/Semi-prep.
-
Buffer A: 100 mM TEAA (Triethylammonium Acetate), pH 6.0.
-
Buffer B: Acetonitrile.
-
Gradient: 0% to 30% B.
-
Mechanism: The TEAA forms a neutral ion pair with the charged phosphates, allowing the guanosine ring to interact with the hydrophobic C18 stationary phase. Pi elutes in the void volume.
References
-
Mechold, U., et al. (2013). "Differential regulation by ppGpp versus pppGpp, an alarmone of the stringent response." Nucleic Acids Research.
-
Cashel, M., & Gallant, J. (1969).[1] "Two compounds implicated in the function of the RC gene of Escherichia coli." Nature. (Foundational PEI-Cellulose TLC methods).
-
Bochner, B. R., & Ames, B. N. (1982). "Complete analysis of cellular nucleotides by two-dimensional thin layer chromatography." Journal of Biological Chemistry. (Describes Formate vs. Phosphate solvent systems).
-
Thermo Fisher Scientific. "Lithium Chloride Precipitation Solution Protocol." (Clarifies LiCl solubility rules for small vs. large nucleotides).
-
Sigma-Aldrich. "PEI Cellulose TLC Plates Product Information."
Sources
Addressing solubility issues of lithium vs sodium salts of ppCpp
Here is the technical support center guide for addressing solubility issues of lithium vs. sodium salts of ppGpp.
A Guide to Understanding and Overcoming Solubility Challenges with Lithium and Sodium Salts
Welcome to the technical resource center for (p)ppGpp, the key bacterial alarmone nucleotides guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[1][2] As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies to address a common yet critical experimental hurdle: solubility. This guide focuses on the nuanced differences between the commonly used lithium and sodium salts of ppGpp, empowering you to optimize your experimental setup for reliable and reproducible results.
Part 1: The Core Issue: Why Do Counter-Ions Matter?
Before troubleshooting, it's crucial to understand the underlying chemistry. The choice of the counter-ion (Li⁺ vs. Na⁺) is not trivial and directly influences the physicochemical properties of the ppGpp molecule in solution.
Q1: What is the fundamental difference between the lithium and sodium salts of ppGpp that affects their solubility?
A: The difference lies in the properties of the cation. The lithium ion (Li⁺) is significantly smaller and has a higher charge density than the sodium ion (Na⁺). This allows Li⁺ to polarize its environment more strongly.[3] This can lead to a greater degree of covalent character in the bond between the lithium cation and the phosphate anions of ppGpp.[4] This distinction in bonding and hydration shell formation results in different solubility profiles, which can become particularly apparent in complex biological buffers.
Q2: Does this mean one salt is definitively "better" or more soluble than the other?
A: Not necessarily. While lithium salts of some organic anions show enhanced solubility compared to their sodium counterparts, this is not a universal rule.[4] For ppGpp, the lithium salt is commonly sold in an aqueous solution, indicating good baseline solubility in water.[5] However, the "better" salt is the one that is most compatible with your specific experimental conditions. The key takeaway is that they will behave differently, and understanding this is the first step toward optimizing your protocol. The properties of the salt are highly dependent on the nature of the counterion.[6]
Table 1: Comparative Properties of Lithium and Sodium Counter-Ions
| Property | Lithium (Li⁺) | Sodium (Na⁺) | Implication for ppGpp Solubility |
| Ionic Radius | ~76 pm | ~102 pm | The smaller size of Li⁺ leads to a higher charge density. |
| Charge Density | High | Moderate | Higher charge density in Li⁺ results in stronger interactions with water (solvation) and the ppGpp phosphate groups.[3] |
| Bonding Character | Can exhibit more covalent character with anions.[4] | Predominantly ionic character. | This can lead to the formation of different types of ion-paired complexes in solution, affecting solubility.[4] |
Part 2: Troubleshooting Guide: Diagnosing and Solving Solubility Problems
This section addresses the most common issues researchers encounter when working with ppGpp salts.
Scenario 1: Immediate Precipitation Upon Reconstitution
You add your lyophilized ppGpp salt to your assay buffer, and it immediately turns cloudy or forms a visible precipitate.
Q: What are the most likely causes for immediate precipitation?
A: This issue is almost always related to an incompatibility with the buffer composition. The primary culprits are:
-
Divalent Cations (Mg²⁺, Ca²⁺): ppGpp has multiple phosphate groups that can readily form insoluble complexes with divalent cations. Magnesium is often essential for the activity of enzymes that interact with ppGpp, but adding it incorrectly is a common source of precipitation.[7]
-
Suboptimal pH: The phosphate groups on ppGpp have multiple pKa values. If the buffer pH is too high (basic), the phosphates are fully deprotonated, making them highly reactive with any cations present.
-
The Common Ion Effect: Using a buffer system that contains a high concentration of an ion already present in your salt (e.g., a high-concentration phosphate buffer) can decrease the solubility of your ppGpp salt.[8][9]
-
High Buffer Concentration: Very high ionic strength can lead to a "salting out" effect, where the solubility of the solute (ppGpp) decreases.
Q: How can I systematically solve this problem?
A: Follow this validated protocol to identify and resolve the issue.
-
Baseline Solubility Check:
-
Begin by reconstituting your ppGpp salt (either Li⁺ or Na⁺) in nuclease-free water to create a concentrated stock solution (e.g., 10-100 mM).[5] Most high-quality ppGpp salts should dissolve readily in pure water. If they do not, contact your supplier, as this may indicate a quality issue.
-
-
Buffer Component Titration:
-
Set up several small-volume test tubes containing your base buffer (e.g., Tris or HEPES at the desired pH) without any salts (like NaCl, KCl) or divalent cations (MgCl₂).
-
Add your ppGpp stock solution to the base buffer to the final desired concentration. It should remain soluble.
-
Sequentially add each additional buffer component from its own stock solution, vortexing after each addition.
-
Crucially, add the MgCl₂ stock solution last and dropwise while vortexing. This is the most likely point of failure. If precipitation occurs here, you have confirmed a divalent cation issue.
-
-
pH Optimization:
-
Final Preparation:
-
Once you identify the optimal conditions, always prepare your final assay solution by starting with the base buffer, adding the ppGpp stock, mixing well, and then adding the divalent cations.
-
For maximum confidence, filter your final stock solution through a 0.22 µm syringe filter before use to remove any micro-aggregates.
-
Visual Workflow: Troubleshooting Precipitation
This diagram outlines the decision-making process for addressing solubility issues.
Caption: A decision tree for troubleshooting ppGpp precipitation.
Scenario 2: Using Organic Co-Solvents like DMSO
You need to test an inhibitor that is only soluble in DMSO, but your ppGpp salt precipitates when you try to create a mixed-solvent stock.
Q: Why won't my ppGpp salt dissolve in DMSO?
A: This is expected behavior. ppGpp is a highly polar, charged molecule (a salt). DMSO is a polar aprotic solvent, but it is generally poor at solvating salts.[12] Salts of organic compounds often have low solubility in DMSO.[12] Furthermore, even at low concentrations (e.g., 2.5%), DMSO can alter the structure and stability of proteins, which could be a confounding factor in your assay.[13]
Q: What is the correct way to handle this?
A: Never try to dissolve a ppGpp salt directly in 100% DMSO.
-
Prepare Separate Stocks: Prepare a concentrated aqueous stock of your ppGpp salt (in water or a simple buffer) and a concentrated stock of your inhibitor in 100% DMSO.
-
Dilute in Sequence: In your final assay tube, add the aqueous buffer first, then the ppGpp stock, and mix. Finally, add the small volume of the DMSO inhibitor stock to the final solution. This ensures the final DMSO concentration is low (typically <1-2%) and the ppGpp is never exposed to a high concentration of organic solvent.
-
Run a Solvent Control: Always include a control reaction containing the same final concentration of DMSO without the inhibitor to account for any effects of the solvent on your system.
Part 3: FAQs and Best Practices
Q: What is the best general-purpose solvent for reconstituting ppGpp salts?
A: Sterile, nuclease-free water is the ideal starting solvent for creating a master stock solution. For working solutions, a simple, low-molarity biological buffer like Tris-HCl or HEPES at a neutral pH (7.0-7.5) is recommended before adding other complex salts.
Q: How should I store ppGpp stock solutions?
A: For long-term storage, aliquot your concentrated aqueous stock into single-use tubes and store them at -20°C or, ideally, -80°C. Commercial suppliers note a shelf life of 12 months under these conditions.[5] Avoid repeated freeze-thaw cycles.
Q: My assay buffer seems fine, but I see a precipitate forming slowly over time at 37°C. What could be the cause?
A: This could be due to a few factors. First, the solubility of some salts, including certain lithium compounds, can counter-intuitively decrease with increasing temperature.[14] Second, slow interactions between ppGpp and other assay components (like a protein target) could lead to aggregation over time. To mitigate this, prepare your final reaction mixtures fresh and, if possible, run a control without the protein to see if the precipitation still occurs.
Visualizing the Problem: The Role of Divalent Cations
This diagram illustrates how cations can cause ppGpp aggregation.
Sources
- 1. Guanosine pentaphosphate - Wikipedia [en.wikipedia.org]
- 2. (p)ppGpp and Its Role in Bacterial Persistence: New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From lithium to sodium: cell chemistry of room temperature sodium–air and sodium–sulfur batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Guanosine-3',5'-pentaphosphate, Nucleoside Polyphosphates - Jena Bioscience [jenabioscience.com]
- 6. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel (p)ppGpp Binding and Metabolizing Proteins of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. avantorsciences.com [avantorsciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Mass spectrometry fragmentation patterns of ppCpp vs ppGpp
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of ppGpp (guanosine 3',5'-bispyrophosphate) and its pyrimidine analogue ppCpp (cytidine 3',5'-bispyrophosphate).
Content Type: Technical Comparison Guide Audience: Bioanalytical Chemists, Microbiologists, Drug Discovery Researchers
Executive Summary
The stringent response in bacteria is mediated by the "magic spot" alarmones, primarily ppGpp (guanosine 3',5'-bispyrophosphate).[1] However, structural analogues like ppCpp (cytidine 3',5'-bispyrophosphate) are critical tools in biochemical research to decouple the effects of the guanine base from the pyrophosphate moiety in ribosomal interactions and transcription regulation.
Accurate differentiation between these molecules is straightforward via accurate mass (Δ40 Da), but understanding their fragmentation pathways (MS/MS) is essential for validating synthesis, confirming purity in enzymatic assays, and developing targeted SRM/MRM (Selected Reaction Monitoring) methods. This guide details the specific ionization behaviors, neutral losses, and diagnostic product ions for both nucleotides.
Structural & Physicochemical Basis
Before analyzing the mass spectra, it is crucial to understand the structural differences that dictate fragmentation energetics.
| Feature | ppGpp (Guanosine-3',5'-bispyrophosphate) | ppCpp (Cytidine-3',5'-bispyrophosphate) |
| Formula | C₁₀H₁₇N₅O₁₇P₄ | C₉H₁₇N₃O₁₇P₄ |
| Monoisotopic Mass | 602.94 Da | 562.93 Da |
| Nucleobase | Guanine (Purine) | Cytosine (Pyrimidine) |
| Base Mass | 151.03 Da | 111.02 Da |
| Phosphate Groups | 4 (Two pyrophosphates) | 4 (Two pyrophosphates) |
| Polarity | Highly Polar (Acidic) | Highly Polar (Acidic) |
| Preferred Ionization | ESI (-) Negative Mode | ESI (-) Negative Mode |
Expert Insight: The phosphate backbone is identical in both molecules. Therefore, the neutral losses associated with the phosphate groups (pyrophosphate, phosphate) will be identical. The discrimination relies entirely on the precursor mass and the nucleobase-specific product ions .
Mass Spectrometry Fragmentation Analysis
Ionization Strategy
Both molecules are polyphosphorylated, making Negative Electrospray Ionization (ESI-) the gold standard. Positive mode is rarely used due to poor ionization efficiency and excessive sodium adduct formation.
-
ppGpp Precursor: [M-H]⁻ at m/z 602
-
ppCpp Precursor: [M-H]⁻ at m/z 562
Fragmentation Pathways (MS/MS)
In Collision-Induced Dissociation (CID), both molecules follow a "stripping" mechanism where the pyrophosphate groups are cleaved first, followed by the glycosidic bond cleavage.
Common Neutral Losses (Backbone)
-
Loss of Pyrophosphate (PPi): -178 Da (H₄P₂O₇)
-
Loss of Phosphate (Pi): -80 Da (HPO₃) or -98 Da (H₃PO₄)
Specific Fragmentation Logic
-
ppGpp (m/z 602):
-
Primary Transition: 602 → 424 (Loss of PPi).
-
Secondary Transition: 424 → 326 (Loss of second Pi/PPi fragments).
-
Diagnostic Base Ion: m/z 150 (Guanine⁻) or 152 (GuanineH⁺ in +ve mode, but 150 in -ve).
-
Ribose-Phosphate: m/z 211 (Ribose-P-P fragment).
-
-
ppCpp (m/z 562):
-
Primary Transition: 562 → 384 (Loss of PPi).
-
Secondary Transition: 384 → 286 (Loss of second Pi/PPi fragments).
-
Diagnostic Base Ion: m/z 110 (Cytosine⁻).
-
Ribose-Phosphate: m/z 211 (Identical to ppGpp).
-
Visualization of Fragmentation Pathways
The following diagram illustrates the parallel fragmentation logic, highlighting where the pathways diverge due to the nucleobase.
Figure 1: Comparative CID fragmentation pathways for ppGpp and ppCpp in negative ESI mode.
Detailed Comparison Table
This table summarizes the key MS/MS transitions required for method development (e.g., setting up SRM on a Triple Quadrupole).
| Parameter | ppGpp (Target) | ppCpp (Analogue) | Notes |
| Precursor Ion (m/z) | 602.0 | 562.0 | Δ = 40 Da (G vs C) |
| Quantifier Ion | 424.0 | 384.0 | Loss of one pyrophosphate group (PPi) |
| Qualifier Ion 1 | 150.0 | 110.0 | Characteristic Nucleobase Ion (G vs C) |
| Qualifier Ion 2 | 522.0 | 482.0 | Loss of single phosphate (Pi) |
| Common Fragment | 78.9 (PO₃⁻) | 78.9 (PO₃⁻) | Non-specific phosphate fragment |
| Collision Energy | Medium (20-30 eV) | Medium (20-30 eV) | Similar stability due to identical backbone |
Experimental Protocol: Separation & Detection
Because ppGpp and ppCpp are highly hydrophilic and anionic, standard C18 chromatography will fail (they will elute in the void volume). You must use Ion-Pairing Reversed-Phase (IP-RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) .
Recommended Workflow
-
Extraction:
-
Use 2M Formic Acid or Acetonitrile/Methanol/Water (40:40:20) at -20°C.
-
Critical: Avoid heating; pyrophosphate bonds are labile.
-
-
Chromatography (IP-RP Method):
-
Column: C18 (e.g., Waters HSS T3), 1.8 µm.
-
Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~6).
-
Mobile Phase B: Methanol.
-
Why TBA? TBA acts as an ion-pairing agent, masking the negative phosphates and allowing retention on the hydrophobic C18 column.
-
-
Mass Spectrometry:
-
Source: ESI Negative.
-
Mode: MRM (Multiple Reaction Monitoring).
-
Dwell Time: >50ms per transition (due to low physiological abundance).
-
Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for highly polar polyphosphates.
Scientific Integrity & Validation
-
Differentiation from Isomers:
-
ppGpp vs pppGpp: pppGpp (m/z 682) often degrades in-source to ppGpp (m/z 602). Always monitor the pppGpp channel to ensure your "ppGpp" signal isn't an artifact of in-source fragmentation.
-
ppCpp vs pCp: pCp (Cytidine 3',5'-bisphosphate) has a mass of ~403 Da. It lacks the pyrophosphate groups. Do not confuse the bis-pyrophosphate (ppCpp, 562 Da) with the bis-phosphate (pCp, 403 Da).
-
-
Quality Control:
-
Since isotopic standards for ppCpp are rare, use ¹³C-labeled ppGpp as an internal standard for retention time alignment, as the physicochemical properties are nearly identical.
-
References
-
Faxén, M., et al. (1994). "Functional interactions between translation, transcription and ppCpp in growing Escherichia coli." Biochimica et Biophysica Acta (BBA). Link
-
Varik, V., et al. (2017). "Method for quantification of (p)ppGpp levels in bacteria using LC-MS/MS." Nature Protocols. Link
-
Liu, K., et al. (2018). "Absolute Quantification of ppGpp and pppGpp by Double-Spike Isotope Dilution Ion Chromatography-High-Resolution Mass Spectrometry." Analytical Chemistry. Link
Sources
Comparative Binding Affinity and Mechanistic Action of ppGpp and ppCpp to RNA Polymerase
Executive Summary
This guide provides a technical comparison of the binding affinity and functional impact of the bacterial alarmone ppGpp (guanosine 3',5'-bispyrophosphate) and its pyrimidine analogue ppCpp (cytidine 3',5'-bispyrophosphate) on Escherichia coli RNA Polymerase (RNAP).
While ppGpp is the canonical mediator of the stringent response, orchestrating transcriptional reprogramming during nutrient limitation, ppCpp acts as a potent, often toxic, analogue. Experimental evidence indicates that while both molecules target RNAP, ppCpp exhibits distinct kinetic properties—specifically inducing prolonged transcriptional pausing that can lead to cellular toxicity. This guide details the structural basis of these interactions, comparative binding data, and protocols for quantifying these effects.
Structural and Mechanistic Comparison
The Ligands
-
ppGpp: A purine-based nucleotide with pyrophosphates at the 3' and 5' positions.[1][2] It is synthesized by RelA/SpoT enzymes in response to amino acid starvation (ribosomal stalling) or other stress signals.[3][4]
-
ppCpp: A pyrimidine-based analogue. While naturally occurring levels are debated (often considered "anomalous" synthesis products), it serves as a critical tool for probing the specificity of the RNAP binding pocket. Its structural similarity allows it to occupy the ppGpp binding site but with altered base-stacking interactions.
Binding Sites on RNA Polymerase
Recent structural biology (X-ray crystallography and Cryo-EM) has defined two distinct binding sites for ppGpp on E. coli RNAP. ppCpp is hypothesized to target Site 1 due to its ability to induce pausing similar to ppGpp.
| Binding Site | Location | Composition | Function | Ligand Specificity |
| Site 1 | Formed by | Modulates allosteric changes; restricts cleft opening; promotes pausing. | ppGpp & ppCpp . The pocket accommodates the bis-pyrophosphate skeleton. Base specificity is conferred by stacking interactions (e.g., with | |
| Site 2 | DksA Interface | Interface of DksA and | Synergistic inhibition with DksA; destabilizes open complexes ( | Strictly ppGpp . Requires DksA for formation. High specificity for the guanine base due to H-bonding networks. |
Comparative Affinity and Functional Efficacy
While direct
| Feature | ppGpp | ppCpp |
| Binding Affinity ( | ~1–5 µM (Site 1)~10–20 µM (Site 2 w/ DksA) | Functional Equivalent: High potency in pausing assays suggests comparable or tighter binding at Site 1, or a slower off-rate ( |
| Transcriptional Effect | Regulated Inhibition. Increases pausing; destabilizes short-lived promoter complexes (e.g., rrnB P1). | Potent/Toxic Inhibition. Induces severe transcriptional pausing. High intracellular levels are toxic, relieved by rpoB mutations. |
| Mechanism of Action | Allosteric modulation of the active center; synergizes with DksA. | Mimics the "pausing" state. Toxicity suggests an inability of the cell to rapidly clear the molecule or reverse the pause. |
| Toxicity | Non-toxic at physiological levels (up to mM during starvation). | Toxic at high levels. rpoB mutations (e.g., in the |
Expert Insight: The toxicity of ppCpp, as described by Tedin & Bremer (1992), suggests that while it binds the RNAP (likely Site 1), it may "lock" the enzyme in a paused state more effectively than ppGpp, or it fails to respond to the restorative feedback loops that regulate ppGpp levels.
Signaling Pathway Visualization
The following diagram illustrates the interaction of ppGpp and ppCpp with RNAP, highlighting the divergence in physiological outcome (Regulation vs. Toxicity).
Caption: Pathway showing the synthesis and differential binding effects of ppGpp (regulated response) versus ppCpp (toxic pausing) on RNA Polymerase.[5][6]
Experimental Protocols for Binding & Activity
To objectively compare ppCpp and ppGpp, two complementary assays are recommended: DRaCALA for direct binding affinity and In Vitro Transcription for functional inhibition.
Protocol A: Differential Radial Capillary Action of Ligand Assay (DRaCALA)
Purpose: To determine the equilibrium dissociation constant (
Materials:
-
Purified E. coli RNAP Holoenzyme.
-
-
P-labeled ppGpp and ppCpp (synthesized enzymatically using RelA). -
Nitrocellulose membrane (0.45 µm).
Workflow:
-
Ligand Synthesis: Synthesize radiolabeled ppGpp/ppCpp using purified RelA,
P-ATP, and GDP/CDP. Purify via TLC (PEI-Cellulose). -
Equilibration: Incubate 10 nM
P-ligand with increasing concentrations of RNAP (0 to 10 µM) in Binding Buffer (40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl , 1 mM DTT) for 10 minutes at room temperature. -
Spotting: Spot 2 µL of the reaction mixture onto dry nitrocellulose.
-
Separation: Allow the liquid to spread via capillary action. Protein-bound ligand remains at the center; free ligand diffuses to the periphery.
-
Quantification: Expose to a phosphor screen. Calculate fraction bound (
) using the ratio of inner-spot intensity to total intensity. -
Analysis: Plot
vs. [RNAP] and fit to a one-site binding model to derive .
Protocol B: In Vitro Transcription Pausing Assay
Purpose: To compare the functional potency (
Materials:
-
DNA Template: Linearized plasmid containing rrnB P1 promoter.
-
NTP mix (including
- P-UTP). -
DksA protein (optional, to test Site 2 synergy).
Workflow:
-
Complex Formation: Mix 50 nM RNAP with 20 nM DNA template in Transcription Buffer. Incubate 10 min at 37°C to form Open Complexes.
-
Ligand Addition: Add ppGpp or ppCpp at varying concentrations (0, 10, 50, 100, 500 µM). Include DksA (1 µM) for physiological relevance.
-
Initiation: Start reaction by adding NTPs and Heparin (to prevent re-initiation).
-
Elongation: Allow transcription for 10–20 minutes.
-
Termination: Stop reaction with formamide loading dye.
-
Visualization: Run samples on a 6% Urea-PAGE sequencing gel.
-
Data Output: Measure the intensity of the full-length transcript. Construct inhibition curves to determine
.-
Expected Result: ppCpp often shows a steeper inhibition curve or enhanced pausing bands compared to ppGpp at equivalent concentrations.
-
References
-
Tedin, K., & Bremer, H. (1992). Toxic effects of high levels of ppGpp in Escherichia coli are relieved by rpoB mutations.[7] Journal of Biological Chemistry, 267(4), 2337–2344. Link
- Note: This seminal paper establishes the toxicity of high alarmone levels and links resistance to the RNAP subunit, providing the genetic basis for Site 1 binding.
-
Ross, W., Vrentas, C. E., Sanchez-Vazquez, P., Gaal, T., & Gourse, R. L. (2013). The magic spot: a ppGpp binding site on E. coli RNA polymerase responsible for regulation of transcription initiation.[5] Molecular Cell, 50(3), 420–429. Link
-
Defines Site 1
- interface.[5]
-
-
Ross, W., Sanchez-Vazquez, P., Chen, A. Y., Lee, J. H., Burgos, H. L., & Gourse, R. L. (2016). ppGpp Binding to a Site at the RNAP-DksA Interface Accounts for Its Dramatic Effects on Transcription Initiation during the Stringent Response. Molecular Cell, 62(6), 811–823. Link
- Identifies Site 2 and explains DksA synergy.
-
Mechold, U., et al. (2013). Differential regulation by ppGpp versus pppGpp in Escherichia coli. Nucleic Acids Research, 41(12), 6175–6189. Link
- Provides comparative methodology for analyzing alarmone variants.
-
Wang, B., et al. (2019). Structure-function comparisons of (p)ppApp vs (p)ppGpp for Escherichia coli RNA polymerase binding sites. Proceedings of the National Academy of Sciences, 116(15), 7416-7424. Link
- Offers structural insights into how nucleotide analogues (purine vs pyrimidine) interact with RNAP.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A rifampicin resistance mutation in the rpoB gene confers ppGpp-independent antibiotic production in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The RelA hydrolase domain acts as a molecular switch for (p)ppGpp synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RelA-Dependent (p)ppGpp Production Controls Exoenzyme Synthesis in Erwinia carotovora subsp. atroseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ppGpp binding to a site at the RNAP-DksA interface accounts for its dramatic effects on transcription initiation during the stringent response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of E. coli RNA Polymerase Regulation by ppGpp Is Suggested by the Structure of Their Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of rRNA Synthesis in Escherichia coli: a Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating commercial sources of Cytidine 3'-diphosphate 5'-diphosphate
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and CMC/Quality Control Professionals in RNA Therapeutics.
Executive Summary & Nomenclature Verification
Critical Nomenclature Clarification: In commercial catalogs and scientific literature, the molecule Cytidine 3',5'-bisphosphate is frequently mislabeled or synonymized as "Cytidine 3',5'-diphosphate."
-
Target Molecule: Cytidine 3',5'-bisphosphate (pCp).[][2][3][4]
-
Structure: A cytidine nucleoside with a single phosphate group at the 3' position and a single phosphate group at the 5' position (Total: 2 phosphates).
-
Function: The industry-standard reagent for 3'-end labeling and blocking of RNA using T4 RNA Ligase 1.
-
-
Nomenclature Risk: The term "Cytidine 3'-diphosphate 5'-diphosphate" chemically implies a tetraphosphate (ppCpp), a rare "magic spot" analog used in bacterial signaling research.
-
Guide Scope: This guide validates pCp (Cytidine 3',5'-bisphosphate) , as it is the critical reagent for RNA drug development, circularization, and radiolabeling.
The Commercial Landscape
Commercial pCp varies significantly in purity based on production method:
-
Enzymatic Synthesis: Produced via T4 Polynucleotide Kinase (PNK) phosphorylation of 3'-CMP. Often contains ATP/ADP carryover.
-
Chemical Synthesis: Produced via phosphoramidite chemistry. Higher purity but risk of cyclic phosphate contaminants (2',3'-cAMP mimics).
Analytical Validation: HPLC & LC-MS
Objective: Quantify purity and identify ligation-inhibiting contaminants.
Method A: Anion-Exchange HPLC (SAX)
Because pCp is highly polar and charged, standard C18 Reverse Phase chromatography fails to retain it. Strong Anion Exchange (SAX) is the gold standard for separating bisphosphates from monophosphates (3'-CMP, 5'-CMP).
Protocol Parameters:
-
Column: DNAPac PA200 or equivalent SAX column (4 x 250 mm).
-
Mobile Phase A: 25 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 25 mM Tris-HCl, pH 8.0 + 1 M NaClO₄ (Sodium Perchlorate).
-
Gradient: 0–40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm (Cytidine max).
Interpretation of Results:
| Retention Order | Compound | Impact on Ligation |
|---|---|---|
| Early Elution | Cytidine, Cytidine 3'-monophosphate (3'-CMP) | High Risk: 3'-CMP is a competitive inhibitor; it can be ligated but fails to block the 3' end effectively if not bisphosphorylated. |
| Mid Elution | pCp (Target) | N/A |
| Late Elution | ATP (if enzymatic source) | Medium Risk: Excess ATP can cause T4 RNA Ligase to abort the reaction or favor adenylation over ligation. |
Method B: LC-MS Identification
To distinguish pCp from cyclic isomers (which have identical mass but different retention), use Ion-Pairing RP-LC-MS.
-
Mobile Phase: 10 mM Tributylammonium acetate (TBAA) in water/methanol.
-
Target Mass (ESI-): 402.02 m/z [M-H]⁻.
Functional Validation: T4 RNA Ligase 1 Efficiency
Objective: Confirm the reagent acts as an effective terminator/label.
Analytical purity does not guarantee functional efficacy. The presence of cyclic phosphates or salts can inhibit the adenylation step of the ligation mechanism.
The Mechanism of Action
Understanding the mechanism is crucial for troubleshooting. The ligase must first adenylate the 5' end of the pCp (using ATP), then transfer this "activated" pCp to the 3' end of the RNA acceptor.[5]
Figure 1: Mechanism of T4 RNA Ligase 1 mediated pCp ligation. Impurities in the pCp source compete at the adenylation step (Inter2).
Validation Protocol: 20-mer Oligo Tailing
Materials:
-
Acceptor: Synthetic RNA 20-mer (e.g., 5'-FAM-UWgUWgUWgUWg...-3'). FAM label aids quantification.
-
Donor: Test pCp (Commercial Source).
-
Enzyme: T4 RNA Ligase 1 (High Concentration, e.g., NEB M0437).
Workflow:
-
Mix: 10 pmol FAM-RNA, 200 pmol pCp (20X excess), 1 mM ATP, 10% DMSO, 10U T4 Rnl1.
-
Incubate: 16°C for 16 hours (Overnight). Note: Low temp prevents RNA degradation and favors ligation over hydrolysis.
-
Quench: Add 2X RNA Loading Dye (95% Formamide, 10 mM EDTA).
-
Resolve: 15% Urea-PAGE or Capillary Electrophoresis.
-
Calculate Efficiency:
Pass/Fail Criteria:
-
>90% Conversion: High Grade (Suitable for therapeutic manufacturing).
-
70-90% Conversion: Standard Grade (Suitable for general research).
-
<70% Conversion: Fail (Likely degraded to 3'-CMP or salt contaminated).
Comparative Data Summary
The following table summarizes typical performance metrics for pCp from different commercial classes.
| Feature | Class A: High-Purity Synthetic | Class B: Enzymatic Grade | Class C: Bulk Chemical |
| Source Type | Chemical Phosphorylation | T4 PNK Conversion of 3'-CMP | Bulk Phosphorylation |
| Purity (HPLC) | > 98% | 90 - 95% | Variable (80-95%) |
| Major Impurity | Cyclic phosphates | ATP, ADP, Inorganic Phosphate | Salts, Iron (catalyst residue) |
| Ligation Eff. | > 95% | 85 - 90% | Variable (often <70%) |
| Best Use Case | GMP Manufacturing, Therapeutics | Routine Radiolabeling | Non-critical blocking |
| Storage Stability | High (Lyophilized) | Moderate (Solution) | Low (Hygroscopic) |
Decision Framework for Sourcing
Use this logic flow to validate new lots of pCp before introducing them into critical workflows.
Figure 2: Quality Control Decision Tree for pCp Validation.
References
-
PubChem. Cytidine 3',5'-diphosphate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Cytidines. Retrieved from [Link]
-
Jena Bioscience. pCp-Cy5 Product Information. Retrieved from [Link][6]
Sources
- 2. 32P-pCp 3' End-labeling RNA [gene.mie-u.ac.jp]
- 3. promega.com [promega.com]
- 4. CAS 2922-94-3: cytidine 3',5'-bis(dihydrogen phosphate) [cymitquimica.com]
- 5. abmgood.com [abmgood.com]
- 6. Reproducible and efficient new method of RNA 3’-end labelling by CutA nucleotidyltransferase-mediated CC-tailing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of anti-ppGpp antibodies with Cytidine 3'-diphosphate 5'-diphosphate
This guide details the structural and immunological determinants of cross-reactivity between anti-ppGpp antibodies and the cytosine analog ppCpp (Cytidine 3',5'-bis(diphosphate)) . It provides a self-validating framework for researchers to characterize antibody specificity.
Executive Summary: The Specificity Paradox
The Short Answer: Cross-reactivity between anti-ppGpp antibodies and Cytidine 3'-diphosphate 5'-diphosphate (ppCpp) is highly clone-dependent and determined by the immunogen design strategy.
-
High Risk of Cross-Reactivity: Occurs in polyclonal antibodies or monoclonal clones raised against the phosphate backbone or those where the hapten linkage masks the guanine base.[1] The 3',5'-bis(diphosphate) scaffold is identical in both molecules.[1]
-
Low Risk of Cross-Reactivity: Occurs in antibodies specifically engineered to recognize the Guanine nucleobase (specifically the N1, N2, and O6 positions) as the primary epitope.[1]
Recommendation: Do not assume specificity. ppCpp is a potent bioactive analog (often used to study Ribosome/RNAP interactions decoupled from metabolic regulation). All anti-ppGpp reagents must be validated using the Competitive ELISA Protocol defined in Section 4.[1]
Structural Basis of Cross-Reactivity
To understand the immunological "blind spots," one must compare the molecular topography of the target (ppGpp) and the interferent (ppCpp).[1]
Molecular Comparison
Both molecules share a massive, highly charged anionic scaffold—the 3' and 5' pyrophosphates—which dominates the surface area and electrostatic signature.[1]
| Feature | ppGpp (Target) | ppCpp (Interferent) | Immunological Impact |
| Base | Guanosine (Purine) | Cytidine (Pyrimidine) | Primary Discriminator. G is larger (bicyclic) vs C (monocyclic). |
| Sugar | Ribose | Ribose | Null. Identical; no discrimination. |
| 5' Moiety | Diphosphate (pp) | Diphosphate (pp) | High Cross-Reactivity Risk. Dominant epitope. |
| 3' Moiety | Diphosphate (pp) | Diphosphate (pp) | High Cross-Reactivity Risk. Dominant epitope. |
The Hapten Linkage Effect
Antibodies against small molecules (haptens) are generated by conjugating the nucleotide to a carrier protein (e.g., KLH or BSA).[1] The linkage site dictates the exposed epitope:
-
Linkage via Ribose (2'/3' OH): Exposes the Base and Phosphates . Result: Higher specificity for Guanosine.
-
Linkage via Base (e.g., N-linked): Exposes the Sugar-Phosphate backbone . Result: High cross-reactivity with ppCpp, ppApp, and potentially GTP/ATP.[1]
Figure 1: Impact of hapten linkage chemistry on antibody specificity profiles.
Comparative Performance Data
The following table summarizes expected cross-reactivity profiles based on antibody type. Note: "Commercial Polyclonal" data represents an average of purified IgG fractions from rabbit hosts.
| Antibody Class | Target Epitope | Cross-Reactivity (ppCpp) | Cross-Reactivity (GTP/GDP) | Application Suitability |
| Monoclonal (Clone 10E10-like) | Guanosine Base + 3' pp | < 1% (Negligible) | < 0.1% | Gold Standard for quantification. |
| Polyclonal (Ribose-linked) | Mixed (Base + Backbone) | 5 - 15% | < 1% | Acceptable for Western Blot; requires validation for ELISA. |
| Polyclonal (Base-linked) | Phosphate Backbone | > 80% (High) | > 50% | Unsuitable for specific ppGpp detection. |
Validation Protocol: Competitive ELISA
This protocol is the industry standard for quantifying cross-reactivity (CR). It measures the ability of free ppCpp to compete with immobilized ppGpp for antibody binding.[1]
Principle
-
Plate: Coated with ppGpp-BSA conjugate.
-
Solution: Antibody incubated with increasing concentrations of free competitor (ppGpp or ppCpp).
-
Readout: If ppCpp binds the antibody, signal decreases.[1]
Materials
-
Coating Antigen: ppGpp-BSA conjugate (1 µg/mL).
-
Primary Antibody: Anti-ppGpp (Test subject).
-
Competitors:
-
ppGpp (Standard, 100% match).
-
ppCpp (Test Interferent).[2]
-
GTP (Negative Control).
-
Step-by-Step Methodology
-
Coat Plate: Add 100 µL of ppGpp-BSA to 96-well microplate (MaxiSorp). Incubate O/N at 4°C.
-
Block: Wash 3x with PBS-T (0.05% Tween-20). Block with 200 µL 3% BSA in PBS for 2h at RT.
-
Competition Mix:
-
Prepare serial dilutions of Competitors (ppGpp and ppCpp) ranging from 10 µM to 1 pM in PBS-T.
-
Add fixed concentration of Anti-ppGpp Antibody (limiting concentration, e.g., 50 ng/mL) to each dilution.[1]
-
Incubate mixtures for 1h at RT (equilibrium phase).
-
-
Transfer: Transfer 100 µL of the Competition Mix to the blocked plate. Incubate 1h at RT.
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody (1:5000). Incubate 1h.
-
Develop: Wash 5x. Add TMB substrate. Stop with 1M H2SO4. Read OD450.
Data Analysis
Calculate the Cross-Reactivity (%) using the IC50 values (concentration inhibiting 50% of maximum signal):
-
< 1%: Highly Specific.
-
1-10%: Moderate Cross-reactivity (Use controls).
-
> 10%: Non-specific (Do not use for complex lysates).
Troubleshooting & Optimization
If your antibody shows significant cross-reactivity with ppCpp:
A. Pre-Adsorption (The "Blocking" Strategy)
If you are analyzing samples where ppCpp levels are low but detectable, you can "scrub" the antibody:
-
Incubate the antibody stock with 100 µM Cytidine triphosphate (CTP) or a ppCpp analog immobilized on beads.
-
Centrifuge to remove the beads/complexes.[1]
-
Use the supernatant.[1] This saturates the "backbone-specific" paratopes, leaving the "base-specific" ones free for ppGpp.
B. Orthogonal Validation (HPLC-MS)
For critical drug development assays, do not rely solely on antibodies. Use Ion-Pair Reversed-Phase HPLC or HILIC-MS to separate ppGpp from ppCpp based on retention time (Cytidine elutes earlier than Guanosine in C18 IPRP).
Figure 2: Decision tree for validating and mitigating antibody cross-reactivity.
References
-
Cashel, M., & Gallant, J. (1969). Two compounds implicated in the function of the RC gene of Escherichia coli. Nature, 221(5183), 838-841.[1] Link
-
Tedin, K., & Bremer, H. (1992). Toxic effects of high levels of ppCpp in Escherichia coli are relieved by rpoB mutations.[1] Journal of Biological Chemistry, 267(4), 2337-2344.[1] Link
-
Gaca, A. O., et al. (2015). Basal levels of (p)ppGpp in Enterococcus faecalis: the magic spot of the stringent response.[1] mBio, 6(5), e01371-15.[1] Link
-
Jena Bioscience. Nucleotide Analogs and Alarmones: Product Data and Specificity Profiles. Link
-
Abcam. Anti-ppGpp Antibody Validation Guidelines. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
